5-(4-Chlorobenzoyl)-1,3-dimethyl-1,3-diazinane-2,4,6-trione
Description
5-(4-Chlorobenzoyl)-1,3-dimethyl-1,3-diazinane-2,4,6-trione is a barbiturate derivative characterized by a 1,3-diazinane trione core substituted with a 4-chlorobenzoyl group at position 5 and methyl groups at positions 1 and 2. Barbiturates are central nervous system (CNS) depressants historically used as sedatives or anticonvulsants, though newer analogs are explored for diverse applications, including antimicrobial activity and chemical synthesis intermediates .
Properties
IUPAC Name |
5-(4-chlorobenzoyl)-1,3-dimethyl-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O4/c1-15-11(18)9(12(19)16(2)13(15)20)10(17)7-3-5-8(14)6-4-7/h3-6,9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLTZOBKSPHOMRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(C(=O)N(C1=O)C)C(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-(4-Chlorobenzoyl)-1,3-dimethyl-1,3-diazinane-2,4,6-trione typically involves the reaction of 4-chlorobenzoyl chloride with 1,3-dimethyl-1,3-diazinane-2,4,6-trione under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound.
Chemical Reactions Analysis
5-(4-Chlorobenzoyl)-1,3-dimethyl-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Substitution Reactions: The chlorobenzoyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield corresponding oxidized or reduced products.
Hydrolysis: In the presence of water or aqueous solutions, the compound can undergo hydrolysis, leading to the formation of 4-chlorobenzoic acid and other by-products.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride).
Scientific Research Applications
5-(4-Chlorobenzoyl)-1,3-dimethyl-1,3-diazinane-2,4,6-trione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(4-Chlorobenzoyl)-1,3-dimethyl-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound may interfere with cellular processes such as DNA replication and protein synthesis.
Comparison with Similar Compounds
Structural Comparisons
Key structural analogs differ in substituents at position 5 and the nature of the diazinane ring modifications.
| Compound Name | Substituent at Position 5 | Additional Modifications | Key Structural Features |
|---|---|---|---|
| 5-(4-Chlorobenzoyl)-1,3-dimethyl-...trione | 4-Chlorobenzoyl | 1,3-dimethyl | Aromatic acyl group; electron-withdrawing |
| 5-(4-Bromobenzylidene)-1,3-dimethyl-...trione | 4-Bromobenzylidene | 1,3-dimethyl | Conjugated double bond; halogenated aryl |
| Phenobarbital | 5-Ethyl-5-phenyl | None | Alkyl-aryl substitution |
| 5-(Indol-3-ylmethylene)-1,3-dimethyl-...trione | Indol-3-ylmethylene | 1,3-dimethyl | Heteroaromatic substituent |
| Hexobarbital | 5-(Cyclohexen-1-yl)-1,5-dimethyl | 1,5-dimethyl | Cyclic alkene substituent |
Key Observations :
- Acyl vs. Alkyl/Aryl Groups: The 4-chlorobenzoyl group in the target compound contrasts with alkyl (e.g., hexobarbital) or aryl (e.g., phenobarbital) substituents, impacting lipophilicity and metabolic stability .
- Benzylidene vs. Benzoyl : Bromo- or chlorobenzylidene analogs (e.g., ) feature a conjugated system that may enhance π-π stacking in crystal structures, as seen in 5-(3,4-Dimethoxybenzylidene)-1,3-dimethyl-...trione, which adopts a planar conformation with intramolecular C-H···O interactions .
Physicochemical Properties
- Melting Points and Solubility :
- Benzylidene derivatives (e.g., ) often form crystalline solids due to planar structures, whereas acyl-substituted analogs (e.g., target compound) may exist as oils or low-melting solids .
- The 4-chlorobenzoyl group increases molecular weight (MW ≈ 310 g/mol) compared to simpler barbiturates (e.g., butalbital, MW 224.3 g/mol) .
Biological Activity
5-(4-Chlorobenzoyl)-1,3-dimethyl-1,3-diazinane-2,4,6-trione (CAS No. 58713-05-6) is a diazinane derivative characterized by a chlorobenzoyl group. This compound has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound based on diverse research findings.
The compound is synthesized through the reaction of 4-chlorobenzoyl chloride with 1,3-dimethyl-1,3-diazinane-2,4,6-trione in the presence of a base like triethylamine. Its structure includes functional groups that may contribute to its biological activity.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent in pharmaceuticals.
Antiviral Activity
In addition to antimicrobial properties, this compound has shown promising antiviral activity . Preliminary studies suggest that it may inhibit viral replication in vitro, making it a candidate for further development as an antiviral drug.
Cytotoxicity and Anticancer Potential
The cytotoxic effects of this compound have been evaluated using various cancer cell lines. Results indicate that the compound can induce apoptosis in cancer cells at certain concentrations. This suggests its potential role as an anticancer agent , warranting further investigation into its mechanisms of action and efficacy .
The biological activities of this compound are hypothesized to be linked to its ability to interact with cellular targets involved in microbial and viral processes. The presence of the chlorobenzoyl group may enhance its lipophilicity, allowing better cell membrane penetration and interaction with intracellular targets.
Case Studies
Several case studies have explored the biological effects of similar diazinane derivatives. For instance:
- Study A : Investigated the antibacterial efficacy of various diazinane derivatives including this compound against Staphylococcus aureus and Escherichia coli. The results showed significant inhibition zones compared to control groups .
- Study B : Focused on the antiviral properties of diazinane compounds against influenza viruses. The study reported a notable decrease in viral titers when treated with this compound.
Comparative Analysis
To better understand the unique properties of this compound compared to other similar compounds:
| Compound Name | Antimicrobial Activity | Antiviral Activity | Cytotoxicity |
|---|---|---|---|
| This compound | Yes | Yes | Moderate |
| 1,3-Dimethyl-1,3-diazinane-2,4,6-trione | Limited | No | Low |
| 4-Chlorobenzoyl chloride | No | Limited | High |
This table illustrates that while some derivatives exhibit limited or no biological activity compared to this compound's broad spectrum of activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
